molecular formula C14H33NO3Si B6327476 N-[3-(Trimethoxysilyl)propyl]octan-1-amine CAS No. 89130-62-1

N-[3-(Trimethoxysilyl)propyl]octan-1-amine

Cat. No.: B6327476
CAS No.: 89130-62-1
M. Wt: 291.50 g/mol
InChI Key: CEZKFSFZWCXHHJ-UHFFFAOYSA-N
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Description

Classification as a Bifunctional Organosilane Compound

N-[3-(Trimethoxysilyl)propyl]octan-1-amine is classified as a bifunctional organosilane. This classification stems from its possession of two distinct types of reactive functional groups within a single molecule. Organosilanes are a class of organosilicon compounds that contain at least one carbon-silicon bond. wikipedia.org The "bifunctional" nature of this specific molecule is crucial to its utility. One end of the molecule features a silicon-based group capable of reacting with inorganic materials, while the other end possesses an organic group that can interact with organic polymers or surfaces. This dual reactivity allows it to function as a coupling agent, adhesion promoter, or surface modifier, effectively linking the inorganic and organic realms at a molecular level.

Structural Characteristics and Functional Group Analysis

The structure of this compound is central to its function. It consists of a central propyl linker that separates its two key functional moieties: a trimethoxysilyl group and an octyl amine group.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound nih.gov
Molecular Formula C14H33NO3Si nih.gov
Molar Mass 291.50 g/mol nih.gov
CAS Number 89130-62-1 nih.gov

Significance of the Trimethoxysilyl Moiety in Inorganic Interactions

The trimethoxysilyl group, -Si(OCH3)3, is the inorganic-reactive portion of the molecule. This group is hydrolyzable, meaning in the presence of water, the methoxy (B1213986) groups (-OCH3) are replaced by hydroxyl groups (-OH) to form a reactive silanetriol (-Si(OH)3) and methanol (B129727) as a byproduct. These silanol (B1196071) groups are highly reactive toward inorganic substrates that possess surface hydroxyl groups, such as glass, silica (B1680970), and metal oxides. They can form strong, durable covalent bonds (Si-O-Substrate) with the surface. acs.org Furthermore, the silanol groups can condense with each other, forming a cross-linked polysiloxane network at the interface, which enhances the robustness of the bond. gtsi.hk

Role of the Octyl Amine Group in Organic and Surface Reactivity

At the other end of the molecule is the octyl amine group, -NH(CH2)7CH3. This part of the structure provides organic compatibility and surface-modifying capabilities. The long, eight-carbon octyl chain is hydrophobic (water-repelling) and non-polar, which allows it to physically entangle with or dissolve in various organic polymer matrices. nih.gov The secondary amine group provides a site for further chemical reactions and imparts a basic character to the surface. This dual-nature tail—a long hydrophobic chain combined with a reactive amine—makes the compound an effective agent for altering the surface energy of substrates, improving the dispersion of inorganic fillers in polymers, and acting as an adhesion promoter between organic coatings and inorganic surfaces. atamanchemicals.comunivarsolutions.com

Table 2: Functional Group Analysis

Functional GroupChemical MoietyPrimary Role
Trimethoxysilyl -Si(OCH3)3Hydrolyzes to form silanols for covalent bonding to inorganic substrates.
Octyl Amine -NH(CH2)7CH3Provides hydrophobicity and compatibility with organic polymers; amine offers a reactive site.

Overview of Research Paradigms and Scientific Significance

Research involving this compound and similar long-chain aminosilanes focuses on their application as interfacial modifiers. A primary research paradigm is their use as coupling agents in polymer composites. For instance, they can be used to treat inorganic fillers like silica or clay nanoparticles. The silane's trimethoxysilyl end bonds to the filler, while the octyl amine tail extends into the polymer matrix, improving stress transfer between the two phases and enhancing the mechanical properties of the final composite material.

Another significant area of research is in the creation of functional surfaces. By applying a solution of this organosilane to a substrate like glass or metal, a self-assembled monolayer can be formed. This layer modifies the surface properties, for example, by creating a hydrophobic, corrosion-resistant, or biocompatible coating. acs.orgunivarsolutions.com The long octyl chain is particularly effective at creating low-energy, water-repellent surfaces. acs.org Research has shown that such functionalized surfaces can resist the adsorption of proteins and reduce thrombogenicity, which is critical for biomedical devices. acs.org

Historical Context and Evolution of Organosilane Chemistry

The field of organosilicon chemistry, which provides the foundation for compounds like this compound, has a history spanning over 150 years. richsilicone.com The journey began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. gtsi.hksbfchem.com However, it was the extensive and systematic work of English chemist Frederic Kipping in the early 20th century that truly established the foundations of the field. wikipedia.orgsbfchem.com Kipping synthesized a vast array of organosilicon compounds and was the first to prepare silicone polymers, coining the term "silicone." wikipedia.org

The major industrial and scientific impetus for organosilane development came in the 1940s. sbfchem.com Researchers at companies like Dow Corning and General Electric were seeking to develop heat-resistant polymers and better materials for composites. gtsi.hk This led to the development of the first silane (B1218182) coupling agents, designed to improve the adhesion between glass fibers and polymer resins in fiberglass composites. This innovation marked the beginning of the modern era of organosilanes as interfacial modifiers. From that point, the field expanded rapidly, leading to the synthesis of a wide variety of organofunctional silanes with different organic groups (amino, epoxy, vinyl, etc.) tailored for specific applications in industries ranging from aerospace to electronics and medicine. sbfchem.com this compound is a modern example of this evolution, offering a specific combination of functionalities for advanced material applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-trimethoxysilylpropyl)octan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H33NO3Si/c1-5-6-7-8-9-10-12-15-13-11-14-19(16-2,17-3)18-4/h15H,5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZKFSFZWCXHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNCCC[Si](OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H33NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50604532
Record name N-[3-(Trimethoxysilyl)propyl]octan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89130-62-1
Record name N-[3-(Trimethoxysilyl)propyl]octan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 3 Trimethoxysilyl Propyl Octan 1 Amine

Laboratory-Scale Synthesis Routes

The laboratory-scale synthesis of N-[3-(Trimethoxysilyl)propyl]octan-1-amine provides a foundational understanding of the reaction chemistry, allowing for the exploration and optimization of various parameters before scaling up for industrial production.

Precursor Selection: Reaction of 3-Chloropropyltrimethoxysilane (B1208415) with Octylamine (B49996)

The most common and economically viable route for synthesizing this compound involves the nucleophilic substitution reaction between 3-Chloropropyltrimethoxysilane and Octylamine. In this reaction, the lone pair of electrons on the nitrogen atom of octylamine attacks the carbon atom attached to the chlorine in 3-chloropropyltrimethoxysilane, displacing the chloride ion and forming the desired N-C bond.

The reaction is typically carried out by adding 3-chloropropyltrimethoxysilane to an excess of octylamine. The excess octylamine serves a dual purpose: it acts as a reactant and as a solvent for the reaction, driving the reaction to completion and minimizing the formation of by-products. oecd.orggoogle.com Furthermore, the excess amine neutralizes the hydrogen chloride that is formed as a by-product, resulting in the formation of octylammonium chloride.

A significant side reaction that can occur is the further reaction of the newly formed secondary amine with another molecule of 3-chloropropyltrimethoxysilane, leading to the formation of a tertiary amine by-product, N,N-bis[3-(trimethoxysilyl)propyl]octylamine. google.com Utilizing a significant molar excess of octylamine helps to minimize this dialkylation.

Optimization of Reaction Conditions and Solvent Systems

The efficiency and selectivity of the synthesis are highly dependent on the reaction conditions. Key parameters that are optimized include temperature, reaction time, and the molar ratio of the reactants.

For analogous reactions, such as the synthesis of N-[3-(trimethoxysilyl)propyl]N-butylamine, the reaction is typically conducted at an elevated temperature, generally in the range of 80-90°C, with stirring for a period of 8 to 16 hours to ensure complete conversion. google.com A molar ratio of amine to chlorosilane of 4:1 or higher is often employed to favor the formation of the desired monosubstituted product. google.com While octylamine itself can act as the solvent, in some cases, aprotic solvents like toluene (B28343) or tetrahydrofuran (B95107) can be used. nih.gov However, for industrial efficiency and to avoid additional separation steps, conducting the reaction without an additional solvent is often preferred. researchgate.net

The following table outlines a hypothetical set of optimized reaction conditions for the synthesis of this compound based on analogous reactions.

Table 1: Hypothetical Optimized Reaction Conditions for Laboratory-Scale Synthesis

Parameter Value Rationale
Reactant 1 3-Chloropropyltrimethoxysilane Electrophilic substrate
Reactant 2 Octylamine Nucleophile and HCl scavenger
Molar Ratio (Octylamine:Silane) 4:1 to 5:1 Minimize dialkylation, act as solvent
Temperature 85-95°C Promote reaction rate
Reaction Time 8-12 hours Ensure complete conversion
Solvent None (Octylamine in excess) Simplify workup and reduce waste
Agitation Continuous stirring Ensure homogeneity and heat transfer

Post-Synthesis Purification Techniques and Purity Assessment

Following the reaction, a multi-step purification process is necessary to isolate the this compound from the reaction mixture, which contains the product, unreacted octylamine, and octylammonium chloride.

A common purification strategy involves the following steps:

Separation of Amine Hydrochloride: The reaction mixture is cooled, which may cause the octylammonium chloride to precipitate. In some procedures for similar aminosilanes, a displacement reaction is employed. For instance, a stronger, less volatile amine like ethylenediamine (B42938) can be added to react with the N-butylamine hydrochloride, forming ethylenediamine hydrochloride, which is then separated. google.com A similar strategy could be adapted for octylamine.

Removal of Excess Amine: The excess, more volatile octylamine is typically removed by vacuum distillation. google.comgoogle.com

Final Purification: The crude product is then subjected to fractional distillation under reduced pressure to obtain the final, high-purity this compound. google.comgoogle.com

The purity of the final product is assessed using a combination of analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying the main product and any potential impurities, such as the dialkylated by-product. nih.gov High-performance liquid chromatography (HPLC) can also be employed for purity evaluation. nih.gov Fourier-transform infrared spectroscopy (FTIR) is used to confirm the presence of the characteristic functional groups in the final product.

Industrial-Scale Production Considerations

The transition from laboratory-scale synthesis to industrial-scale production of this compound introduces new challenges related to process control, automation, and quality assurance to ensure consistent product quality and safe operation.

Process Control and Automation in Large-Scale Synthesis

In an industrial setting, the synthesis is typically carried out in large, automated reactors. Process control systems are crucial for maintaining optimal reaction conditions and ensuring batch-to-batch consistency. These systems monitor and control key parameters such as:

Temperature: Precise temperature control is maintained through heating and cooling jackets on the reactor.

Pressure: The reaction is often carried out under a controlled atmosphere, for example, under a nitrogen blanket to prevent moisture from entering the system, which could lead to hydrolysis of the trimethoxysilyl group. oecd.org

Reactant Feed Rate: Automated pumps are used to control the rate of addition of reactants, which can be critical for managing the exothermic nature of the reaction and preventing localized overheating.

Agitation: The stirring speed is carefully controlled to ensure efficient mixing and heat transfer throughout the large reactor volume.

Modern chemical plants are increasingly adopting advanced process control (APC) systems, which can use predictive models to optimize the process in real-time. metoree.com Automated sampling systems can be integrated into the production line to allow for in-process monitoring of the reaction progress without manual intervention. nih.gov

Quality Control Measures for Industrial Applications

For industrial applications, stringent quality control is essential to ensure that the this compound meets the required specifications. A comprehensive quality control program will include testing of the raw materials, in-process monitoring, and final product analysis.

The following table details typical quality control parameters and analytical methods for an industrial-grade this compound.

Table 2: Industrial Quality Control Specifications

Parameter Specification Analytical Method
Appearance Clear, colorless to pale yellow liquid Visual Inspection
Purity (Assay) ≥ 98.0% Gas Chromatography (GC)
Chloride Content ≤ 50 ppm Titration or Ion Chromatography
Refractive Index @ 25°C 1.435 - 1.445 (Typical) Refractometry
Density @ 25°C 0.93 - 0.95 g/cm³ (Typical) Densitometry
Moisture Content ≤ 0.1% Karl Fischer Titration
Identification Conforms to reference spectrum Fourier-Transform Infrared Spectroscopy (FTIR)

By implementing robust synthetic methodologies and comprehensive quality control measures, manufacturers can consistently produce high-purity this compound that meets the demanding requirements of various industrial applications.

Fundamental Chemical Reactivity and Interfacial Mechanisms of N 3 Trimethoxysilyl Propyl Octan 1 Amine

Hydrolysis of the Trimethoxysilyl Group

R-Si(OCH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃OH (where R = -(CH₂)₃NH(CH₂)₇CH₃)

This hydrolysis is a cascade of three consecutive reactions, with each methoxy (B1213986) group being replaced sequentially. gelest.com The resulting silanol (B1196071) groups are highly reactive intermediates crucial for the subsequent condensation and bonding to substrates. gelest.comethz.ch The presence of the secondary amine in the propyl chain can influence the reaction through intramolecular catalysis. gelest.comqnl.qa

The kinetics of alkoxysilane hydrolysis are complex and influenced by numerous factors. Generally, under conditions with sufficient water, the reaction follows pseudo-first-order kinetics. viu.ca The rate of hydrolysis is significantly affected by the molecular structure of the silane (B1218182), including both the alkoxy groups and the non-hydrolyzable organic substituent. qnl.qahydrophobe.org

For N-[3-(Trimethoxysilyl)propyl]octan-1-amine, several structural features influence its reaction kinetics:

Alkoxy Group: Methoxysilanes hydrolyze approximately 6 to 10 times faster than the equivalent ethoxysilanes due to the lower steric hindrance and better leaving group character of the methoxy group. gelest.comhydrophobe.org

Organic Substituent (R): The N-octylaminopropyl group affects the kinetics through both steric and electronic effects. The long octyl chain introduces significant steric bulk, which can hinder the approach of water to the silicon center, tending to decrease the hydrolysis rate compared to less bulky silanes. hydrophobe.org Conversely, the amino group can act as an internal base, potentially accelerating the reaction. gelest.comqnl.qa

Table 1: Hydrolysis Rates of Various Organofunctional Silanes at 25°C

CompoundFunctional GroupHydrolysis Rate at pH 4 (h⁻¹)Hydrolysis Rate at pH 9 (h⁻¹)Data Source
3-AminopropyltrimethoxysilaneAminopropyl21.824.0 nih.gov
N-MethylaminopropyltrimethoxysilaneN-Methylaminopropyl14.467.9 nih.gov
MethyltrimethoxysilaneMethyl27.29.5 nih.gov
PhenyltrimethoxysilanePhenyl4.91.6 nih.gov
γ-Glycidoxypropyltrimethoxysilane (γ-GPS)Glycidoxypropyl5.20.6 nih.gov

This table demonstrates the significant impact of the organic functional group and pH on hydrolysis kinetics. Aminosilanes, in particular, show high reactivity across the pH range.

From a thermodynamic perspective, the hydrolysis reaction is controlled by activation energy. The energy required to initiate the cleavage of the Si-O-C bond is a critical parameter.

Table 2: Activation Energies for Hydrolysis of Related Silanes

CompoundConditionsActivation Energy (kJ/mol)Data Source
Tetraethoxysilane (TEOS)Acidic Medium (<0.003 M HCl)46 - 67 nih.gov
Tetraethoxysilane (TEOS)Basic Medium (0.04 to 3 M NH₃)25 nih.gov
Methyltriethoxysilane (MTES)pH 3.157.6 nih.gov
γ-Glycidoxypropyltrimethoxysilane (γ-GPS)Epoxy ring opening68.4 researchgate.net

This table shows that the activation energy, and thus the reaction thermodynamics, is highly dependent on the silane's structure and the catalytic conditions.

The rate of silane hydrolysis is profoundly influenced by the pH of the aqueous solution. The reaction is catalyzed by both acids and bases, exhibiting a minimum rate at a neutral pH of approximately 7. adhesivesmag.comresearchgate.net A change of one pH unit away from neutral can result in a tenfold acceleration of the hydrolysis rate. adhesivesmag.com

Acid Catalysis (pH < 7): Under acidic conditions, the reaction is initiated by the rapid protonation of a methoxy group. gelest.com This creates a better leaving group (methanol), facilitating the nucleophilic attack of a water molecule on the silicon atom. The rate of acid hydrolysis is generally faster than base hydrolysis. gelest.comresearchgate.net

Base Catalysis (pH > 7): In basic media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. nih.govadhesivesmag.com This forms a negatively charged, pentacoordinate transition state which then expels a methoxide (B1231860) ion. The amino group within the this compound molecule can function as an internal base catalyst, a phenomenon known as intramolecular catalysis, which complicates the typical pH-rate profile. gelest.comqnl.qa

The solvent environment also plays a critical role in the hydrolysis reaction. Key solvent properties include polarity, hydrogen-bonding capacity, and chemical nature. qnl.qaacs.orgresearchgate.net

Solvent Polarity: The hydrolysis rate is influenced by the solvent's ability to stabilize the transition states. For instance, studies on methyltriethoxysilane (MTES) have shown that hydrolysis rates decrease in the order of methanol (B129727) > ethanol (B145695) > 1,4-dioxane (B91453) > N,N-dimethylformamide, highlighting the influence of the specific solvent medium. acs.org

Co-solvents: Alcohols are often used as co-solvents to improve the miscibility of sparingly soluble silanes in water. researchgate.net However, if the alcohol co-solvent is different from the alkoxy groups on the silane (e.g., using ethanol with a trimethoxysilane), an exchange reaction can occur, further complicating the kinetics. acs.orgresearchgate.net

Water Concentration: The concentration of water is a critical factor, as it is a primary reactant. In many industrial applications, hydrolysis occurs at the interface with adsorbed moisture on a substrate surface. gelest.com

Condensation Reactions and Siloxane Network Formation

Following hydrolysis, the newly formed, highly reactive silanol groups (Si-OH) undergo condensation reactions to form stable siloxane bonds (Si-O-Si). wikipedia.orgwikipedia.org This process releases either water or alcohol and is the mechanism by which individual silane molecules link together to form oligomers and, ultimately, a cross-linked polymer network. nih.govtwi-global.com

Water-producing condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.govAlcohol-producing condensation: ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + ROH nih.gov

The mechanism of condensation, like hydrolysis, is dependent on pH and proceeds via a nucleophilic substitution (Sₙ2-Si) at the silicon atom. nih.gov The specific pathway is determined by the catalyst present.

Acid-Catalyzed Condensation: In acidic conditions (pH < 4), one silanol group is protonated to form a siloxonium ion (≡Si-OH₂⁺). This protonated site is then highly susceptible to nucleophilic attack by a neutral silanol group from another molecule. adhesivesmag.comnih.gov This process regenerates the acid catalyst (H⁺) and forms a siloxane bond. This mechanism tends to favor the formation of linear or randomly branched polymers. gelest.com

Base-Catalyzed Condensation: In basic or neutral conditions (pH > 4), a silanol group is deprotonated by a base (like OH⁻ or the amine within the silane itself) to form a highly nucleophilic silanolate anion (≡Si-O⁻). adhesivesmag.com This anion then attacks a neutral silanol molecule, displacing a hydroxyl group and forming the siloxane linkage. Base catalysis generally proceeds faster than acid catalysis and tends to produce more compact, highly branched clusters or colloidal particles. gelest.com

The rate of condensation is highly sensitive to pH and the presence of catalysts. Unlike hydrolysis, the condensation rate is slowest at a pH of around 4-5. adhesivesmag.comresearchgate.net

Acidic Catalysis: Favored at low pH, this pathway promotes the formation of siloxane bonds through the protonation mechanism described above. adhesivesmag.comnih.gov While acid effectively catalyzes hydrolysis, it is a less effective catalyst for condensation compared to base. scribd.com

Basic Catalysis: This is the dominant pathway at neutral to high pH. The deprotonation of silanols creates strong nucleophiles, leading to a rapid condensation rate. adhesivesmag.com The secondary amine in this compound can act as a base catalyst, accelerating the condensation process, especially in the absence of external catalysts. scribd.com External bases, such as triethylamine, can also be added to significantly increase the rate of both hydrolysis and condensation. scribd.com It is a crucial point that most catalysts that accelerate hydrolysis also accelerate condensation. gelest.com

Table 3: General Influence of pH on Hydrolysis and Condensation

pH RangeHydrolysis RateCondensation RateResulting Network StructureData Source
Acidic (pH < 4)FastSlow to ModerateLinear or randomly branched polymers gelest.comadhesivesmag.comresearchgate.net
Near Neutral (pH 4-7)SlowestSlowest (min. at pH 4-5)- adhesivesmag.comresearchgate.net
Basic (pH > 7)FastFastestCompact, cross-linked clusters/particles gelest.comadhesivesmag.com

The trifunctional nature of the trimethoxysilyl group means that each molecule of this compound can form up to three siloxane bonds. This functionality is the key to building extended, three-dimensional structures.

The process begins with the formation of dimers and trimers, which can be linear or cyclic. gelest.com These initial small molecules are known as oligomers. sisib.com As condensation continues, these oligomers react with each other and with newly hydrolyzed monomers, increasing in size and complexity. ncsu.edu For some systems, such as propyltrialkoxysilane, phase separation from the aqueous solution can occur once the oligomers reach a certain size, for example, the tetramer stage. gelest.com

Ultimately, the continued cross-linking between oligomeric chains leads to the formation of a vast, three-dimensional siloxane network. twi-global.com If the silane is a major component of the system, this process can result in the formation of a continuous, intractable gel. twi-global.com This robust, covalently bonded network provides a stable interface between an inorganic substrate and an organic polymer matrix, which is the primary function of a silane coupling agent.

Amine Group Chemical Transformations

The secondary amine group is a key reactive center in the molecule, characterized by the lone pair of electrons on the nitrogen atom. This feature governs its nucleophilicity and basicity.

The lone pair of electrons on the nitrogen atom of the secondary amine group makes this compound a potent nucleophile. savemyexams.com A nucleophile is a chemical species that donates an electron pair to form a chemical bond. Consequently, it can participate in various nucleophilic substitution reactions where it attacks electron-deficient centers.

For instance, it can react with haloalkanes in a nucleophilic substitution reaction. chemguide.co.uk The amine acts as the nucleophile, displacing the halide and forming a new carbon-nitrogen bond. This reaction, if carried out with a suitable haloalkane, would convert the secondary amine into a tertiary amine. Further reaction can lead to the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom is bonded to four alkyl groups and carries a positive charge. savemyexams.comlibretexts.org

The general progression of these substitution reactions is outlined below:

Primary Amine to Secondary Amine: R-X + NH₃ → R-NH₂ + HX

Secondary Amine to Tertiary Amine: R-X + R'-NH₂ → R-N(H)-R' + HX

Tertiary Amine to Quaternary Ammonium Salt: R-X + R'₂-NH → R-N(R')₂ + HX

In the context of this compound, the secondary amine can be further alkylated. This reactivity allows for the subsequent attachment of other functional molecules to the silane, expanding its utility in surface modification. The molecule can also react with acid chlorides and acid anhydrides in a process known as acylation to form amides. libretexts.org This reaction is typically rapid and results in a stable amide bond. libretexts.org

Table 1: Nucleophilic Reactions of the Amine Group

Reactant Type Product Type General Reaction
Haloalkane (R-X) Tertiary Amine R'₂NH + R-X → R'₂NR + HX
Haloalkane (R-X) Quaternary Ammonium Salt R'₃N + R-X → [R'₃NR]⁺X⁻
Acid Chloride (RCOCl) Amide R'₂NH + RCOCl → RCONR'₂ + HCl

This table presents generalized reactions applicable to the secondary amine group in this compound.

Like other amines, this compound acts as a Brønsted-Lowry base. The lone pair on the nitrogen atom can accept a proton (H⁺) from an acid, forming a substituted ammonium ion. chemrevise.org

The basicity of this amine is influenced by the electronic effects of the two alkyl groups attached to the nitrogen: the propylsilyl group and the octyl group. Alkyl groups are electron-donating; they push electron density towards the nitrogen atom via the inductive effect. chemhume.co.uk This increased electron density on the nitrogen makes the lone pair more available for bonding with a proton, thus making the amine a stronger base compared to ammonia (B1221849) or a primary amine. chemrevise.orgchemhume.co.uk The presence of two such groups enhances this effect.

The protonation is a reversible equilibrium reaction with an acid (HA): C₈H₁₇-NH-(CH₂)₃-Si(OCH₃)₃ + HA ⇌ [C₈H₁₇-NH₂⁺-(CH₂)₃-Si(OCH₃)₃]A⁻

This basic character is fundamental to its role in various applications, where it can be used to neutralize acids or to catalyze reactions that require a basic environment. The protonated form is an alkylammonium salt, which often exhibits different solubility and interfacial properties compared to the neutral amine.

Interfacial Bonding Mechanisms on Substrates

The trimethoxysilyl group is the key to the molecule's ability to form strong and durable bonds with a variety of inorganic substrates. This functionality allows it to act as a coupling agent or surface modifier.

The primary mechanism for the attachment of this compound to inorganic surfaces involves a two-step process. This process is characteristic of organosilanes used for surface modification. mdpi.com

Hydrolysis: The first step is the hydrolysis of the methoxy groups (-OCH₃) on the silicon atom in the presence of water. This reaction replaces the methoxy groups with hydroxyl groups, forming a reactive silanetriol intermediate and releasing methanol as a byproduct. mdpi.com Si(OCH₃)₃ + 3H₂O → Si(OH)₃ + 3CH₃OH

Condensation: The newly formed silanol groups (Si-OH) are highly reactive towards hydroxyl groups (-OH) present on the surface of inorganic substrates like silica (B1680970) (SiO₂), glass, and various metal oxides (e.g., Al₂O₃, TiO₂, ZrO₂). They undergo a condensation reaction, forming stable, covalent siloxane bonds (Si-O-Substrate) and releasing water. mdpi.com Substrate-OH + (HO)₃Si-R → Substrate-O-Si(OH)₂-R + H₂O

Additionally, the silanol intermediates can also condense with each other, forming cross-linked siloxane bridges (Si-O-Si) between adjacent molecules. mdpi.com This cross-linking creates a robust, three-dimensional network on the substrate surface, enhancing the stability and durability of the resulting organic film.

Beyond covalent bonding, non-covalent interactions play a crucial role in the organization and stability of the this compound layer at an interface.

Hydrogen Bonding: The secondary amine group (-NH-) in the molecule can act as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the nitrogen's lone pair). nih.govresearchgate.net Before covalent bonds are formed, these hydrogen bonding capabilities allow the molecule to physisorb onto hydroxyl-rich surfaces. Hydrogen bonds can form between the amine group and the surface hydroxyls, or between adjacent amine groups. Computational studies on similar aminopropylsilanes have confirmed the significant energetic contribution of these hydrogen bonds. researchgate.net

The formation of a coating from this compound on a substrate is a self-assembly process. The dynamics of this process typically involve several stages:

Adsorption: Initially, molecules from the solution are physically adsorbed (physisorbed) onto the substrate surface. This initial adsorption is driven by weaker, non-covalent forces, including van der Waals interactions and hydrogen bonding between the molecule and the surface.

Surface Reaction and Reorganization: Following adsorption, the hydrolysis of the trimethoxysilyl groups occurs, often catalyzed by surface water. The resulting silanols then covalently bond to the surface through condensation reactions. mdpi.com This chemisorption step anchors the molecules to the substrate.

Monolayer Formation: The anchored molecules then organize themselves on the surface. The process is driven by the minimization of free energy, achieved through the formation of covalent bonds with the substrate, cross-linking between adjacent silane molecules, and the maximization of van der Waals interactions between the long octyl chains. This leads to the formation of a densely packed, organized layer, often referred to as a self-assembled monolayer (SAM). The final structure is a robust organic layer covalently attached to the inorganic substrate, with the octyl chains oriented away from the surface, imparting new properties such as hydrophobicity.

Table 2: Compound Names Mentioned

Compound Name
This compound
3-(Triethoxysilyl)propylamine (TESPA)
3-Aminopropyl triethoxysilane (B36694) (APTES)
3-(Trimethoxysilyl)-1-propanamine (TMSA)
Adrenaline
Ammonia
Methanol
Silica
Aluminum Oxide
Titanium Dioxide

Advanced Applications in Materials Science and Engineering Utilizing N 3 Trimethoxysilyl Propyl Octan 1 Amine

Surface Modification and Functionalization of Diverse Substrates

The primary application of N-[3-(Trimethoxysilyl)propyl]octan-1-amine lies in its ability to alter the surface chemistry of various materials. The trimethoxysilyl group can hydrolyze in the presence of water to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic materials or with other silanol groups to form a stable, covalent siloxane bond (Si-O-Si). The octyl-amino-propyl tail extends away from the surface, presenting a new organic-functional interface.

Inorganic Material Surface Functionalization (e.g., SiO₂, TiO₂, Al₂O₃)

The surfaces of inorganic materials such as silicon dioxide (SiO₂), titanium dioxide (TiO₂), and aluminum oxide (Al₂O₃) are rich in hydroxyl groups, making them ideal candidates for functionalization with this compound. This surface treatment transforms the typically hydrophilic nature of these inorganic oxides into a more hydrophobic and organophilic surface. This modification is crucial for improving the compatibility and dispersion of these inorganic fillers within organic polymer matrices. The covalent bonds formed between the silane (B1218182) and the oxide surface ensure the durability of the modification. While specific research data on this compound is limited, the general mechanism is well-established for similar aminosilanes. For instance, studies on the functionalization of alumina (B75360) nanoparticles with other silanes have shown a significant increase in the hydrophobicity of the particles. utk.eduresearchgate.net

Illustrative Data on the Effect of Silane Functionalization on Inorganic Oxide Surfaces

Property Untreated SiO₂ SiO₂ Treated with Alkyl-Aminosilane* Untreated TiO₂ TiO₂ Treated with Alkyl-Aminosilane* Untreated Al₂O₃ Al₂O₃ Treated with Alkyl-Aminosilane*
Water Contact Angle < 20° > 90° < 30° > 95° < 25° > 92°
Surface Energy (mN/m) ~60 ~35 ~55 ~38 ~58 ~36

Polymer Surface Modification for Enhanced Adhesion and Wettability

This compound serves as an effective adhesion promoter between organic polymers and various substrates. google.comgoogle.comeastman.com When applied to a substrate, the silane forms a durable chemical bond. The organic part of the silane, with its long alkyl chain and secondary amine, can then interact with a subsequently applied polymer coating or adhesive through mechanisms like interdiffusion, entanglement, and potential chemical reactions. This enhanced interfacial bonding is critical in applications such as coatings, adhesives, and composites, where the longevity and performance of the bond are paramount. researchgate.net The modification of polymer surfaces can also be used to control their wettability, for example, by making them more receptive to inks or coatings. nih.govcapes.gov.brresearchgate.net

Development of Hydrophobic and Oleophobic Coatings

The long octyl chain of this compound imparts hydrophobic (water-repellent) and potentially oleophobic (oil-repellent) properties to surfaces. When a surface is treated with this silane, the octyl groups orient away from the surface, creating a low-energy interface that repels water and other high-surface-tension liquids. google.comgoogle.comresearchgate.net This principle is utilized in creating self-cleaning surfaces, anti-fouling coatings, and moisture barriers. While the oleophobicity might be less pronounced than that achieved with fluorinated silanes, the long alkyl chain provides significant water repellency. uni-saarland.de

Illustrative Contact Angle Data for Surfaces Treated with Alkyl-Aminosilanes

Liquid Untreated Glass Glass Treated with this compound*
Water ~30° ~105°
Diiodomethane ~45° ~65°
Hexadecane < 10° ~20°

Disclaimer: This table provides representative contact angle values for surfaces treated with long-chain alkyl-aminosilanes. Specific data for this compound may vary.

Functionalization of Nanomaterials (Nanoparticles, Carbon Nanotubes, Clays)

The performance of nanocomposites, which are polymers filled with nanoscale materials, is highly dependent on the quality of the interface between the nanofiller and the polymer matrix. This compound plays a crucial role in the surface functionalization of various nanomaterials to improve their performance in polymer composites.

Nanomaterials like nanoparticles, carbon nanotubes (CNTs), and clays (B1170129) have a strong tendency to agglomerate due to van der Waals forces. This agglomeration can be detrimental to the mechanical and other functional properties of the resulting nanocomposite. Surface functionalization with this compound can mitigate this issue. The silane molecules coat the surface of the nanomaterials, and the long octyl chains provide steric hindrance, preventing the nanomaterials from clumping together. This leads to a more uniform dispersion of the nanofillers within the polymer matrix, which is essential for achieving the desired property enhancements. researchgate.netnih.govmdpi.comnih.gov While direct studies on this specific silane are limited, research on similar aminosilanes for the dispersion of CNTs and clays in epoxy and other polymers has shown significant improvements in dispersion and resulting composite properties. researchgate.netresearchgate.net

By modifying the surface of nanomaterials with this compound, their surface energy can be tailored to be more compatible with the polymer matrix. aps.orgnih.gov The hydrophilic surface of untreated inorganic nanoparticles is often incompatible with a hydrophobic polymer matrix. The octyl-amino functionalization creates a more organophilic surface on the nanofiller, reducing the interfacial tension between the filler and the polymer. This improved interfacial compatibility facilitates better stress transfer from the polymer matrix to the nanofiller, leading to enhanced mechanical properties such as tensile strength and modulus of the nanocomposite.

Illustrative Data on the Effect of Nanofiller Functionalization on Polymer Composite Properties

Property Polymer Matrix Polymer + Untreated Nanofiller Polymer + Alkyl-Aminosilane Functionalized Nanofiller*
Tensile Strength (MPa) 50 45 65
Young's Modulus (GPa) 2.0 2.5 3.5
Impact Strength (kJ/m²) 30 25 40

Disclaimer: This table presents illustrative data showing the typical effects of nanofiller functionalization with alkyl-aminosilanes on the mechanical properties of polymer composites. The actual values are highly dependent on the specific polymer, nanofiller, silane, and processing conditions.

Role as a Coupling Agent and Adhesion Promoter

This compound is a bifunctional organosilane that acts as a molecular bridge, enhancing the bond between inorganic and organic materials. thenanoholdings.com Its trimethoxysilyl group facilitates a strong chemical bond with inorganic substrates like silica (B1680970) and metals, while the octylamino group interacts with organic polymer matrices. thenanoholdings.com This dual functionality is critical for improving the performance of a wide range of materials.

The mechanism involves a four-step process:

Hydrolysis: The alkoxy groups react with water to form reactive silanol groups (-Si-OH). thenanoholdings.com

Condensation: These silanols can condense with each other to form oligomeric structures. thenanoholdings.com

Hydrogen Bonding: The silanol oligomers form hydrogen bonds with hydroxyl groups on the surface of the inorganic substrate. thenanoholdings.com

Covalent Bonding: During drying or curing, a stable, covalent Si-O-Substrate bond is formed. thenanoholdings.com

In polymer-inorganic composites, there is often poor adhesion between the hydrophilic inorganic fillers (like glass fibers or silica) and the hydrophobic polymer matrix. cmu.edunih.gov Silane coupling agents like this compound are used to overcome this incompatibility. cmu.edunih.gov The silane chemically bonds to the inorganic filler, and the organofunctional tail of the silane interacts with the polymer matrix, creating a strong interface that allows for effective stress transfer from the polymer to the reinforcing filler. cmu.edu This enhanced interfacial adhesion leads to composite materials with significantly improved mechanical properties, such as tensile strength and flexural strength. cmu.eduresearchgate.net For example, treating glass fibers with a silane coupling agent nearly doubled the flexural strength of a poly(methyl methacrylate)/glass-fiber composite. cmu.edu

Interactive Data Table: Effect of Silane Coupling Agent on Composite Mechanical Properties

Composite SystemProperty MeasuredImprovement with Silane
Viscose fiber/PolypropyleneTensile Strength59% increase
Poly(methyl methacrylate)/Glass-fiberFlexural Strength~100% increase

Note: Data is compiled from studies on similar silane coupling agents to illustrate the general effect. cmu.eduresearchgate.net

To maximize the performance-enhancing effects of this compound, several factors must be carefully controlled:

Controlled Hydrolysis: The hydrolysis of the silane's alkoxy groups is a critical first step. The reaction rate is influenced by pH, and controlling this parameter is essential for forming reactive silanols without causing premature self-condensation. cmu.edu

Surface Treatment: The method of application, whether through direct addition to the composite mix or by pre-treating the filler surface, impacts the quality of the silane layer. rsc.org

Optimized Loading: The concentration of the silane must be optimized. Too little results in incomplete surface coverage and a weak interface, while too much can create a brittle polysiloxane layer that weakens the composite. nih.gov

Precursor for Hybrid Organic-Inorganic Materials Synthesis

The unique molecular structure of this compound makes it an ideal precursor for creating hybrid materials where organic and inorganic properties are combined at a molecular level. researchgate.netresearchgate.net These materials can exhibit the strength and thermal stability of glass along with the flexibility of polymers. researchgate.net

The sol-gel process is a versatile technique for creating inorganic networks from molecular precursors. researchgate.net By introducing this compound as a co-precursor with traditional silica sources like tetraethoxysilane (TEOS), the organofunctional octylamino group becomes covalently integrated into the silica network. researchgate.netresearchgate.net This results in an organically modified silica, often termed a hybrid material or organosilica, where the organic groups are distributed throughout the inorganic framework, altering the material's surface properties and chemical reactivity. researchgate.net

Mesoporous silica materials are characterized by their high surface area and ordered pore structures (2-50 nm in diameter), making them valuable for catalysis and separations. nsf.govcapes.gov.br These materials are typically synthesized using a surfactant as a template to direct the formation of the porous structure. rsc.orgnih.gov

When this compound is included in the sol-gel synthesis, it is incorporated into the structure, functionalizing the surface of the mesopores with octylamino groups. rsc.orgnsf.gov This functionalization can be achieved either by adding the silane during the initial synthesis (co-condensation) or by grafting it onto a pre-formed mesoporous silica structure. nsf.govcapes.gov.br The presence of the amine groups on the pore surfaces can modify the material's properties, for instance, by altering its surface charge or providing active sites for anchoring catalysts. rsc.orgnih.gov The efficiency of this grafting process can be significantly enhanced by controlling the amount of water present during the reaction, which facilitates the hydrolysis of the aminosilane (B1250345). nsf.gov

Interactive Data Table: Synthesis Parameters for Functionalized Mesoporous Silica

Synthesis MethodPrecursorsFunctional GroupResulting Material
Co-condensationTEOS, this compound, SurfactantOctylaminoFunctionalized Mesoporous Organosilica
Post-synthesis GraftingMesoporous Silica, this compoundOctylaminoSurface-Functionalized Mesoporous Silica

Note: This table represents general synthesis strategies for functionalized mesoporous materials. nsf.govcapes.gov.brnih.gov

Integration into Sol-Gel Processes for Hybrid Material Fabrication

Development of Functionalized Silica for Catalytic Applications

The immobilization of homogeneous catalysts onto solid supports is a key area in green chemistry, aiming to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. Silica, with its high surface area and thermal stability, is an ideal support material. This compound is instrumental in this field, serving as a molecular tether to anchor catalytic metal complexes onto the silica surface.

The process involves the functionalization of silica surfaces, where the trimethoxysilyl group of the silane reacts with the surface silanol (Si-OH) groups of silica to form stable covalent siloxane bonds (Si-O-Si). This leaves the octylamine (B49996) group's nitrogen atom available for further reactions. This amine group can act as a ligand to coordinate with a metal center or be chemically modified to create a more complex ligand structure.

Research has demonstrated the use of amine-functionalized silica to support various metal catalysts:

Palladium (Pd) Catalysts: Silica-supported palladium nanoparticles have been used for selective hydrogenation of olefins. The amine-functionalized surface helps in the dispersion and stabilization of the Pd nanoparticles, enhancing their catalytic efficiency and preventing leaching.

Copper (Cu) Catalysts: Silica-functionalized copper iodide (CuI) has been reported as an efficient and recyclable catalyst for N-alkylation reactions of primary and secondary amines in aqueous media. researchgate.net

Nickel (Ni) Catalysts: Nickel(II) complexes have been attached to amine-functionalized silica-coated magnetic nanoparticles. etsu.edu These materials have shown high efficiency as catalysts in the one-pot synthesis of substituted pyridine (B92270) derivatives. etsu.edu In other work, a propylamine-modified silica-titania hybrid material was used to support Ni(II) for the catalytic oxidation of benzyl (B1604629) alcohol to benzaldehyde. researchgate.net

The octyl chain in this compound adds a hydrophobic character to the catalyst's local environment, which can influence the selectivity and activity of the catalytic reaction, particularly in aqueous or biphasic systems.

Creation of Hybrid Aerogels and Xerogels

Aerogels and xerogels are highly porous, low-density materials with extensive surface areas, making them suitable for applications in catalysis, adsorption, and thermal insulation. Hybrid organic-inorganic aerogels and xerogels can be synthesized by incorporating organosilanes like this compound into the silica network during the sol-gel process.

The synthesis typically involves the co-condensation of a primary silica precursor, such as tetraethoxysilane (TEOS), with the functional organosilane. The hydrolysis and condensation of the trimethoxysilyl group of this compound integrates the organic octylamino-propyl moiety directly into the silica framework.

The inclusion of this organic group has several effects on the final material:

Porosity Control: The organic groups can act as templates or spacers, influencing the pore size distribution of the resulting gel.

Hydrophobicity: The long octyl chain imparts significant hydrophobic character to the material, which is desirable for applications like oil-spill cleanup or as moisture-resistant insulators.

Functionality: The amine group provides a reactive site for further chemical modification or for specific interactions, such as the adsorption of metal ions.

While precursors with two trialkoxysilyl groups, known as bridged silanes, are often used to create the bulk structure of these gels, mono-functional silanes like this compound are incorporated to terminate the network and functionalize the pore surfaces. researchgate.net

Preparation of Bridged Silsesquioxanes

Bridged silsesquioxanes (BSQs) are a class of organic-inorganic hybrid materials with the general formula (R'Si O1.5)n, where R' is an organic bridging group that connects two or more silicon atoms. researchgate.net These materials are synthesized through the sol-gel processing of precursors of the formula (R''O)3Si-R'-Si(OR'')3. researchgate.net

This compound, possessing only one trimethoxysilyl group, does not act as a bridging unit itself. Instead, it is used as a co-monomer or a surface-modifying agent in the synthesis of silsesquioxane-based materials. When included in a polymerization reaction with a bridged precursor, it can:

Control Network Density: By terminating some of the growing polymer chains, it can limit the cross-linking density, influencing the mechanical properties of the final material.

Introduce Functionality: It grafts octylamine functional groups onto the surface of the silsesquioxane structure. This is particularly useful for creating periodic mesoporous organosilicas (PMOs), where the functional groups line the pore channels, making them active for catalysis or adsorption. atamanchemicals.com

Modify Surface Properties: The octyl group can be used to tailor the hydrophobicity or hydrophilicity of the silsesquioxane material.

The synthesis involves a hydrolysis and polycondensation reaction, often catalyzed by an acid or base. atamanchemicals.com The resulting materials can range from non-porous resins to highly ordered mesoporous powders, depending on the reaction conditions and the presence of structure-directing agents. atamanchemicals.commdpi.com

Design of Hybrid Materials for Selective Adsorption and Separation

The ability to introduce specific functional groups into a stable, high-surface-area inorganic matrix makes this compound a valuable building block for materials designed for selective adsorption and separation processes.

The amine groups present in functionalized materials are effective for capturing acidic gases like carbon dioxide (CO2). The secondary amine in this compound can react with CO2, especially in the presence of moisture, to form carbamates. This chemical interaction allows for the selective capture of CO2 from flue gas or other gas streams.

Silica nanoparticles or mesoporous silica like SBA-15 are functionalized with the aminosilane and used as solid adsorbents. Research on similar aminosilanes has shown that these materials can have high CO2 capture capacities. google.com The surface of the silica support itself can play a catalytic role, facilitating the proton transfer necessary for the reaction between the amine and CO2. europa.eu The process is often reversible, allowing the CO2 to be released at higher temperatures, thereby regenerating the adsorbent for multiple cycles.

Table 1: Research Findings on CO2 Capture by Amine-Functionalized Silica
Functional Silane UsedSupport MaterialCapture Capacity (mmol/g)ConditionsReference
N-(3-trimethoxysilylpropyl)diethylenetriamineSBA-152.375°C, simulated gas google.com
Amine-Anchored SilicaSilica Surface- (Theoretical Study)Dry and humid conditions europa.eu

Note: The table includes data for a related, more complex aminosilane to illustrate the principle.

The contamination of water with toxic heavy metal ions is a significant environmental problem. The amine groups on silica surfaces functionalized with this compound can act as effective chelating sites for a variety of heavy metal ions. The nitrogen atom's lone pair of electrons can form coordinate bonds with metal cations, removing them from aqueous solutions.

Mesoporous silica materials such as MCM-41 and SBA-15 are commonly used as supports due to their very high surface areas. The functionalization is typically achieved through co-condensation or post-synthesis grafting of the aminosilane. These adsorbents have shown high efficiency and selectivity for removing ions such as lead (Pb(II)), cadmium (Cd(II)), copper (Cu(II)), chromium (Cr(VI)), and arsenic (As(V)). mdpi.com

The adsorption capacity is influenced by several factors, including the pH of the solution, the concentration of metal ions, and the density of amine groups on the surface. mdpi.com The octyl chain can also contribute to the adsorption mechanism through hydrophobic interactions, particularly for organometallic pollutants.

Table 2: Adsorption Capacities of Amine-Functionalized Silica for Various Heavy Metal Ions
Functional GroupSupport MaterialTarget IonAdsorption Capacity (mg/g)Reference
N-[3-(trimethoxysilyl)-propyl] anilineMCM-41Cr(VI), As(V), Pb(II), Hg(II)Varies with metal and material mdpi.com
Amino-ethylamino-propylDodecylamine-templated silicaCu(II)High loading capacity
Amino-propylSBA-15Pb(II)High maximum adsorption
N-[3-(Trimethoxysilyl)propyl]ethylenediamineNano-silicaZn(II)Performance related to surface area

Advanced Characterization Techniques for N 3 Trimethoxysilyl Propyl Octan 1 Amine Modified Materials

Spectroscopic Probing of Chemical Structure and Bonding

Spectroscopic techniques are indispensable for confirming the covalent attachment of N-[3-(Trimethoxysilyl)propyl]octan-1-amine and for understanding the chemical transformations it undergoes upon binding to a substrate.

Fourier Transform Infrared Spectroscopy (FTIR) for Siloxane and Amine Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the key functional groups within the this compound layer. Analysis of the FTIR spectrum confirms the presence of the silane (B1218182) and its subsequent hydrolysis and condensation.

Following surface modification, the appearance of specific absorption bands provides direct evidence of a successful reaction. The characteristic C-H stretching vibrations from the octyl and propyl chains are typically observed in the 2850-2960 cm⁻¹ region. Specifically, peaks around 2919 cm⁻¹ and 2851 cm⁻¹ are characteristic of the alkyl chain. nih.gov The presence of the amine group can be identified by N-H vibrations, although these may be broad or shift upon bonding.

Crucially, FTIR is used to monitor the hydrolysis of the methoxysilyl groups (-Si(OCH₃)₃) and their subsequent condensation to form a polysiloxane network. The formation of Si-O-Si bonds is confirmed by strong, broad absorption bands typically found in the range of 1000-1130 cm⁻¹. epa.gov Concurrently, the reduction or disappearance of peaks associated with Si-OCH₃ groups and the appearance of bands related to Si-OH (around 915 cm⁻¹ and a broad band at ~3400 cm⁻¹) indicate the progress of hydrolysis and condensation reactions.

Table 1: Key FTIR Peak Assignments for this compound Modified Surfaces

Wavenumber (cm⁻¹) Assignment Significance
~3400 (broad) O-H stretch (from Si-OH) Indicates hydrolysis of methoxy (B1213986) groups
2919-2960 Asymmetric C-H stretch (CH₂) Confirms presence of octyl/propyl alkyl chains
2851-2870 Symmetric C-H stretch (CH₂) Confirms presence of octyl/propyl alkyl chains
~1560 N-H bend Indicates presence of amine group
1000-1130 (broad) Si-O-Si stretch Evidence of siloxane network formation (condensation)

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Bonding States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical bonding states of the outermost few nanometers of a material. For surfaces modified with this compound, XPS confirms the presence of silicon, nitrogen, carbon, and oxygen, providing direct evidence of the silane layer. wiley.com

High-resolution scans of the core level spectra for each element yield detailed information about the chemical environment.

N 1s Spectrum: The nitrogen (N 1s) spectrum is particularly informative. It typically shows a primary component around 399.2 eV, corresponding to the neutral amine (-NH₂) group. A second component at a higher binding energy, around 401.0 eV, can be attributed to protonated amine groups (-NH₃⁺), indicating interaction with surface hydroxyls or other acidic sites. nih.gov The ratio of these two peaks provides insight into the nature of the silane's interaction with the substrate. nih.gov

Si 2p Spectrum: The silicon (Si 2p) spectrum reveals the state of the silane network. A peak around 102.2 eV is characteristic of the Si-O-C bonds in the organosilane layer, distinguishing it from the underlying substrate. nih.gov If the substrate is silicon-based, its own Si-Si (at ~99.3 eV) and SiO₂ (at ~103.0 eV) peaks can also be observed, allowing for an estimation of the silane layer's thickness. nih.gov

C 1s Spectrum: The carbon (C 1s) spectrum is generally complex, with components from the aliphatic octyl and propyl chains, as well as C-N and C-Si bonds.

By quantifying the atomic concentrations from the survey spectra, the stoichiometry of the surface layer can be assessed to confirm that it is consistent with the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (²⁹Si, ¹³C, ¹H) for Structural Elucidation and Network Characterization

Solution and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy provide unparalleled detail about the molecular structure of the silane and the extent of its condensation into a network.

²⁹Si NMR: ²⁹Si NMR is uniquely suited for characterizing the degree of condensation of the trimethoxysilyl headgroup. measurlabs.com The chemical shift of the silicon atom is highly sensitive to the number of siloxane (Si-O-Si) bonds it has formed. Unreacted or hydrolyzed monomers (T⁰ species) have distinct chemical shifts from silicon atoms that have formed one (T¹), two (T²), or three (T³) siloxane bonds in a fully cross-linked network. tuni.fi This analysis allows for the quantitative determination of the cross-linking density within the silane layer. Chemical shifts for these species typically range from approximately -40 to -70 ppm. tuni.firesearchgate.net

¹³C NMR: The ¹³C NMR spectrum provides a map of the carbon backbone. Each chemically distinct carbon atom in the propyl and octyl chains, as well as the methoxy groups, gives a unique signal. The chemical shifts are influenced by proximity to the silicon and nitrogen atoms, allowing for unambiguous assignment of the full carbon skeleton. researchgate.net

¹H NMR: ¹H NMR spectroscopy complements the ¹³C data, showing signals for all protons in the molecule. nih.gov The methoxy protons (-OCH₃) appear as a sharp singlet, while the protons on the alkyl chains appear as multiplets with chemical shifts and splitting patterns that confirm the structure of the propyl and octyl groups.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

Nucleus Group Predicted Chemical Shift (ppm) Notes
²⁹Si T⁰ (Si(OR)₃) -40 to -45 Uncondensed monomer
T¹ (R'Si(OR)₂(OSi)) -48 to -52 Single siloxane bond
T² (R'Si(OR)(OSi)₂) -55 to -60 Two siloxane bonds
T³ (R'Si(OSi)₃) -64 to -70 Fully condensed network site
¹³C Si-CH₂- ~10-15 Carbon alpha to silicon
Si-CH₂-CH₂- ~20-25 Carbon beta to silicon
-CH₂-N ~45-55 Carbons alpha to nitrogen
Octyl Chain (-CH₂-) ~22-32 Bulk methylene (B1212753) groups
Octyl Chain (-CH₃) ~14 Terminal methyl group
-OCH₃ ~50 Methoxy carbons
¹H Si-CH₂- ~0.6-0.8 Protons alpha to silicon
-CH₂-N ~2.5-2.8 Protons alpha to nitrogen
Octyl Chain (-CH₂-)n ~1.2-1.6 Bulk methylene protons
Octyl Chain (-CH₃) ~0.8-1.0 Terminal methyl protons

Microscopic and Morphological Analysis

Transmission Electron Microscopy (TEM) for Nanostructure and Interfacial Layer Visualization

Transmission Electron Microscopy (TEM) offers the high resolution required to visualize the nanostructure of the this compound layer. By preparing cross-sections of the modified material, typically using a focused ion beam (FIB) or microtomy, the silane layer can be directly imaged.

Cross-sectional TEM analysis allows for precise measurement of the film's thickness, which can range from a single monolayer (1-2 nm) to thicker, polymerized layers depending on deposition conditions. The images can reveal the uniformity of the coating and its conformation to the substrate's topography. Furthermore, high-resolution TEM can provide information about the structure of the layer itself, for instance, confirming its amorphous character through the absence of long-range crystalline order, which is typical for polysiloxane networks formed at room temperature. The interface between the substrate and the silane film can also be examined for integrity and the absence of voids, providing crucial information about the quality of adhesion.

Scanning Electron Microscopy (SEM) for Surface Morphology and Topography

Scanning Electron Microscopy (SEM) is used to study the surface morphology and topography of the modified material over larger areas than TEM. It provides valuable information on the homogeneity and quality of the silane coating. In ideal conditions, a thin, uniform layer of this compound may not show significant contrast from the underlying substrate, indicating complete and even coverage.

However, SEM is particularly effective at identifying defects and non-ideal morphologies. For example, under certain deposition conditions (e.g., presence of excess water, high concentration), the silane can undergo significant polymerization in solution or on the surface before forming a uniform film. This can lead to the formation of three-dimensional islands or aggregates on the surface, which are readily visualized by SEM as distinct topographical features. Analysis of the size, shape, and distribution of these features provides insight into the silanization process and its control. Field-Emission SEM (FESEM) offers higher resolution, enabling the characterization of finer surface details and thinner film cross-sections.

Table 3: Summary of Chemical Compounds

Compound Name
This compound
N-[3-(Trimethoxysilyl)propyl]ethylenediamine
3-Aminopropyltriethoxysilane (APTES)
Tri-n-octylamine
Propylamine
Tetramethylsilane (TMS)
Silicon

Atomic Force Microscopy (AFM) for Surface Roughness and Local Interactions

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the topography of surfaces at the nanoscale. When a substrate, such as silica (B1680970), is modified with this compound, AFM can provide qualitative and quantitative data on the changes in surface morphology.

Following the grafting of this compound onto a substrate, AFM imaging typically reveals an increase in surface roughness. This is attributed to the formation of a silane layer, which may not be perfectly uniform and can feature aggregates or islands of the organosilane. The degree of roughness can be influenced by reaction conditions such as the concentration of the silane, reaction time, temperature, and the presence of water, which can lead to polymerization of the silane in solution or on the surface.

For instance, studies on similar aminosilanes have shown that the modification of a smooth silicon wafer with an aminopropylsilane (B1237648) can lead to the formation of a relatively rough layer with a high density of islands due to polymerization. The height of these islands can be in the range of 1.5 to 2 nanometers.

Table 1: Illustrative AFM Surface Roughness Data for a Modified Silica Surface

SampleRoot Mean Square (RMS) Roughness (nm)
Unmodified Silica0.5
Silica modified with this compound1.2

Note: This data is illustrative and can vary based on substrate and experimental conditions.

Surface Energy and Wettability Measurements

The introduction of the octyl chains from this compound onto a hydrophilic surface like silica is expected to significantly alter its surface energy and wettability.

Static and Dynamic Contact Angle Measurements

Contact angle goniometry is a primary method for quantifying the change in wettability of a surface. A droplet of a probe liquid, typically water, is placed on the surface, and the angle formed between the solid-liquid interface and the liquid-vapor interface is measured.

An unmodified silica surface is generally hydrophilic, exhibiting a low water contact angle. After modification with this compound, the surface becomes hydrophobic due to the presence of the long alkyl chains of the octyl groups. This results in a significant increase in the water contact angle.

Dynamic contact angle measurements, which involve measuring the advancing and receding contact angles as the volume of the droplet is increased and decreased, can provide further insights into the homogeneity and stability of the grafted layer. The difference between the advancing and receding angles, known as contact angle hysteresis, is often related to surface roughness and chemical heterogeneity.

Table 2: Representative Water Contact Angle Data

SurfaceStatic Water Contact Angle (°)
Unmodified Silica< 20
Silica modified with this compound> 95

Note: This data is illustrative and can vary based on grafting density and surface coverage.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for assessing the thermal stability of the modified material and for quantifying the amount of organic material grafted onto the substrate.

Thermogravimetric Analysis (TGA) for Grafting Density and Thermal Stability Assessment

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For materials modified with this compound, TGA can be used to determine the thermal decomposition profile of the grafted silane and to estimate the grafting density.

The TGA curve of a modified material will typically show an initial weight loss at lower temperatures (around 100 °C) due to the desorption of physically adsorbed water. The main weight loss at higher temperatures corresponds to the decomposition of the grafted organic moieties. The temperature at which this decomposition begins provides an indication of the thermal stability of the functionalized layer.

The amount of weight loss can be used to calculate the grafting density, often expressed in terms of the number of molecules per unit surface area of the substrate. This calculation requires knowledge of the surface area of the unmodified substrate.

Table 3: Illustrative TGA Data for a Modified Porous Silica

Temperature Range (°C)Weight Loss (%)Assignment
25-1502.5Physisorbed water
150-60015.0Decomposition of this compound

Note: This data is illustrative and the decomposition range and weight loss will depend on the specific material and heating rate.

Porosity and Surface Area Determination

For porous substrates like mesoporous silica, it is important to characterize how the functionalization process affects the porous structure.

Nitrogen Adsorption-Desorption Isotherms (BET Surface Area, Pore Size Distribution)

Nitrogen adsorption-desorption analysis at 77 K is a standard technique for determining the specific surface area (using the Brunauer-Emmett-Teller, or BET, method), pore volume, and pore size distribution of porous materials.

After grafting this compound onto a porous material, a decrease in the specific surface area, pore volume, and average pore diameter is expected. This is because the silane molecules occupy space within the pores and on the surface of the material. The extent of this reduction provides further evidence of successful grafting and can be correlated with the grafting density obtained from TGA.

The shape of the isotherm can also provide information about the nature of the pores before and after modification. For instance, a Type IV isotherm, characteristic of mesoporous materials, should be retained after modification, although with a smaller hysteresis loop.

Table 4: Representative Porosity Data for a Mesoporous Silica Before and After Modification

MaterialBET Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Diameter (nm)
Unmodified Mesoporous Silica10001.07.5
Mesoporous Silica modified with this compound6500.76.8

Note: This data is illustrative and depends on the starting porous material and the extent of functionalization.

X-ray Diffraction (XRD) for Crystallinity and Structural Changes

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of materials. In the context of materials modified with this compound, XRD is instrumental in determining the crystalline properties of the substrate before and after functionalization. This analysis can reveal significant information about the degree of crystallinity, changes in the crystal lattice, and the orientation of the crystalline domains.

The fundamental principle of XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are generated by a cathode ray tube, filtered to produce a single wavelength, and directed towards the sample. The atoms in the crystal lattice of the sample scatter the X-rays, and the constructive interference of these scattered rays at specific angles produces a diffraction pattern. This pattern is recorded by a detector and provides information about the spacing between atomic planes in the crystal lattice, in accordance with Bragg's Law (nλ = 2d sinθ).

For materials modified with this compound, XRD analysis can provide insights into several key aspects:

Structural Changes: The modification process can induce changes in the crystal structure of the material. This can manifest as shifts in the diffraction peak positions, indicating a change in the lattice parameters. For instance, the intercalation of molecules into layered materials like clays (B1170129) can be observed by a change in the interlayer spacing (d-spacing). nih.govindianchemicalsociety.comresearchgate.net

Phase Identification: XRD can be used to identify the crystalline phases present in the material. This is particularly useful for composite materials where the substrate and any crystalline aggregates of the modifying agent can be identified.

Detailed Research Findings

While specific XRD studies focusing exclusively on this compound are not extensively documented in publicly available literature, the effects of similar long-chain alkylaminosilanes on various substrates have been investigated. These studies provide a strong basis for understanding the expected structural changes.

For instance, the modification of layered silicates like montmorillonite (B579905) with cationic surfactants has been shown to cause a significant increase in the interlayer spacing, as evidenced by a shift of the (001) diffraction peak to lower 2θ angles. nih.govresearchgate.net This indicates the successful intercalation of the organic molecules between the clay layers.

The modification of inorganic nanoparticles, such as silica, with aminosilanes like (3-Aminopropyl)triethoxysilane (APTES) has also been studied. researchgate.netresearchgate.netnih.gov While amorphous silica does not produce sharp diffraction peaks, changes in the broad amorphous halo can sometimes indicate the presence of the grafted organic layer. For crystalline nanoparticles, changes in peak broadening can be used to analyze strain and crystallite size variations after surface functionalization.

The following interactive table summarizes typical changes in XRD parameters observed upon modification of different substrates with organosilanes, based on findings for analogous systems.

Substrate MaterialType of ModificationObserved Change in XRD PatternInterpretation of Change
Montmorillonite ClayIntercalation with cationic surfactantIncrease in d-spacing of (001) peakSuccessful intercalation of organic molecules between clay layers. nih.govresearchgate.netnih.gov
Cellulose (B213188) FibersSurface grafting with silanesDecrease in Crystallinity Index (CrI)Disruption of the crystalline order of cellulose chains. researchgate.netmdpi.comdntb.gov.ua
Crystalline NanoparticlesSurface functionalizationPeak broadening or shiftIntroduction of lattice strain or change in crystallite size.
Amorphous SilicaSurface functionalizationNo significant change in the broad haloThe amorphous nature of the substrate is maintained. researchgate.net

Theoretical and Computational Investigations of N 3 Trimethoxysilyl Propyl Octan 1 Amine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are fundamental to understanding the intrinsic properties of a single N-[3-(Trimethoxysilyl)propyl]octan-1-amine molecule. DFT is used to determine the electronic structure of molecules, providing a basis for predicting their geometry, energy, and chemical reactivity. multidisciplinaryjournals.comnih.gov

Elucidation of Molecular Structures and Electronic Properties

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This includes precise predictions of bond lengths, bond angles, and dihedral angles. als-journal.com For this compound, this reveals the spatial relationship between the flexible octyl chain, the propyl linker, the amine functional group, and the reactive trimethoxysilyl headgroup.

Electronic properties are also a key output of these calculations. The distribution of electrons within the molecule can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. multidisciplinaryjournals.com A smaller gap generally suggests higher reactivity.

Table 1: Representative Computed Molecular Properties of this compound

PropertyDescriptionTypical Calculated Value/Insight
Molecular WeightThe sum of the atomic weights of all atoms in the molecule.291.50 g/mol nih.gov
Optimized GeometryThe lowest energy 3D arrangement of atoms, including bond lengths and angles.Calculations confirm a non-planar structure with specific bond hybridizations. multidisciplinaryjournals.com
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to the ability to donate an electron.The amine group is expected to be a primary contributor to the HOMO.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.The silicon atom and its associated oxygen atoms are expected to contribute significantly to the LUMO.
HOMO-LUMO Gap (ΔE)The energy difference between HOMO and LUMO, indicating chemical reactivity.A moderate gap would suggest a balance of stability and reactivity, necessary for a coupling agent.

Modeling of Reaction Pathways and Transition States

A significant strength of quantum chemical calculations is their ability to model the entire course of a chemical reaction. For this compound, the most important reactions are the hydrolysis of the methoxy (B1213986) groups (-OCH₃) and the subsequent condensation of the resulting silanol (B1196071) groups (-Si-OH).

By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This path includes the identification of high-energy transition states, which are the energetic barriers that must be overcome for the reaction to proceed. The energy of this transition state allows for the calculation of the activation energy, which is directly related to the reaction rate. This modeling can elucidate the step-by-step mechanism, for instance, showing how a water molecule attacks the silicon atom, leading to the displacement of a methanol (B129727) molecule.

Prediction of Reactivity and Stability

DFT calculations serve as a powerful tool for predicting the chemical reactivity and stability of this compound. nih.gov Reactivity descriptors, derived from the electronic structure, can quantify the molecule's behavior. For example, analysis of the molecular electrostatic potential would confirm the nucleophilic character of the nitrogen atom in the amine group and the electrophilic character of the silicon atom, identifying them as key sites for chemical reactions.

Stability can be assessed by calculating the total electronic energy of the molecule. Furthermore, by modeling different rotational isomers (conformers) of the flexible alkyl chains and calculating their relative energies, the most stable, lowest-energy conformation can be identified. This information is vital for understanding how the molecules will orient themselves and pack together on a surface or within a polymer matrix.

Molecular Dynamics Simulations

While quantum chemistry focuses on the properties of one or a few molecules, molecular dynamics (MD) simulations are used to study the collective behavior and temporal evolution of large systems containing thousands or millions of atoms. MD simulations track the movement of every atom over time, providing a virtual microscope to observe complex processes.

Simulation of Interfacial Interactions and Adsorption Processes

MD simulations are exceptionally well-suited for studying how this compound molecules behave at an interface, such as between a liquid and a solid substrate (e.g., silica (B1680970) or metal oxide). In a typical simulation, a model of the substrate surface is built, and numerous silane (B1218182) molecules are placed near it, often in a solvent.

The simulation then reveals the dynamic process of adsorption, showing how the silane molecules approach the surface and in what orientation they bind. Specifically, these simulations can clarify the role of the trimethoxysilyl group in anchoring to the surface via hydrolysis and condensation, while the octyl chain orients away from the surface, creating a new, modified interface. These simulations can quantify key interfacial properties. researchgate.net

Table 2: Properties Obtainable from MD Simulations of Interfacial Adsorption

PropertyDescriptionInsight Gained for this compound
Adsorption EnergyThe energy released when a molecule binds to the surface.Quantifies the strength of the bond between the silane and the substrate.
Molecular OrientationThe average tilt angle and arrangement of the adsorbed molecules relative to the surface.Determines the structure and packing density of the self-assembled monolayer.
Surface CoverageThe fraction of the surface area covered by the adsorbed silane molecules.Predicts the efficiency of surface modification.
Diffusion CoefficientThe rate at which molecules move across the surface before binding.Provides information on the dynamics of monolayer formation.

Modeling of Polymer-Silane Interpenetrating Networks

Another critical application of MD simulations is in modeling the interaction between this compound and bulk polymers. These simulations are essential for understanding its role as a coupling agent in polymer composites.

In this approach, a simulation box is filled with polymer chains and silane molecules. The simulation can then track the diffusion of the silane within the polymer matrix. By incorporating reactive force fields, it is possible to model the hydrolysis and condensation of the silane molecules in situ, observing the formation of a cross-linked polysiloxane network that interpenetrates the polymer structure. These simulations can predict the compatibility between the silane and various polymers and estimate how the formation of the silane network might alter the mechanical, thermal, and barrier properties of the final composite material.

Coarse-Grained Modeling for Large-Scale System Behavior

The study of this compound and its interactions within larger systems, such as in surface coatings or polymer composites, presents a significant computational challenge due to the vast number of atoms involved and the long timescales over which relevant processes occur. To address this, coarse-grained (CG) modeling has emerged as a powerful technique. In a CG model, groups of atoms are represented as single "beads," which drastically reduces the degrees of freedom in the system and allows for simulations on larger length and time scales than are feasible with all-atom molecular dynamics. youtube.comnih.gov

The development of a CG model for this compound would typically involve a systematic parameterization process. This process ensures that the CG model accurately reproduces certain properties of the all-atom system, such as structural distributions and thermodynamic properties. Methodologies like iterative Boltzmann inversion are often employed to derive the effective potentials between the CG beads from all-atom simulation data. rsc.org

For a molecule like this compound, a potential CG mapping could be structured as follows:

One bead for the trimethoxysilyl head group.

One or two beads for the propyl linker.

A series of beads representing segments of the octyl chain.

A specific bead for the secondary amine group to capture its unique interactive properties.

Such a model would enable the investigation of large-scale phenomena that are computationally prohibitive at the all-atom level. For instance, CG simulations could elucidate the self-assembly of these molecules on a silica surface, the formation and morphology of monolayer or multilayer films, and the dynamics of their interaction with polymer matrices. ethz.ch While specific coarse-grained models for this compound are not extensively documented in public literature, the principles are well-established from studies on similar functionalized polymers and silanes. rsc.orgnih.gov

Illustrative Coarse-Graining Scheme for this compound:

Molecular FragmentRepresentative Bead TypeNumber of Atoms Represented
Trimethoxysilyl Group (-Si(OCH₃)₃)Si-Head10
Propyl Linker (-CH₂CH₂CH₂-)Propyl-Linker6
Secondary Amine (-NH-)Amine-Func2
Octyl Chain (-C₈H₁₇)Alkyl-Tail (x2)25

This table is illustrative and represents a potential coarse-graining strategy. The actual number and type of beads would be determined through rigorous model development and validation.

Development of Structure-Reactivity and Structure-Property Relationships

The chemical structure of this compound dictates its reactivity and physical properties, which are crucial for its performance in various applications, notably as a coupling agent and adhesion promoter. ccl.netshinetsusilicone-global.com Understanding the relationship between its structure and its functional characteristics can be significantly enhanced through computational approaches, leading to the development of Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Property Relationships (QSPR).

Structure-Reactivity Relationships:

The reactivity of this compound is primarily centered around two key regions: the trimethoxysilyl head and the secondary amine group.

Reactivity of the Amino Group: The secondary amine in the molecule's backbone can engage in various interactions, including hydrogen bonding and acid-base reactions. nih.gov These interactions are vital for the compatibility and adhesion with organic polymers. nih.gov QSRR studies can correlate descriptors of the amine's reactivity, such as its proton affinity or electrostatic potential, with experimentally observed adhesion strengths. mdpi.com

Structure-Property Relationships:

The physical properties of this compound are also intrinsically linked to its molecular structure.

Influence of the Octyl Chain: The long octyl chain imparts a significant hydrophobic character to the molecule. This influences its solubility in different solvents and its interaction with hydrophobic polymer matrices. The length and conformation of this alkyl chain affect the packing density and ordering of self-assembled monolayers on surfaces. nih.gov

Adhesion Promotion: The combination of the reactive silanol precursors and the interactive amino group makes this molecule an effective adhesion promoter between inorganic substrates and organic resins. icrc.ac.ir QSPR models can be developed to predict the adhesion performance based on a set of calculated molecular descriptors. These descriptors might include molecular volume, surface area, dipole moment, and parameters related to the hydrogen bonding capacity of the amine. While specific QSPR models for this compound are not readily available, studies on other aminosilane (B1250345) coupling agents have shown strong correlations between molecular structure and adhesive properties. mdpi.com

Illustrative Table of Calculated Molecular Descriptors and Their Potential Influence on Properties:

Molecular DescriptorCalculated Value (Approximate)Potential Influence on Property
Molecular Weight ( g/mol )291.5Affects diffusion and volatility.
Molecular Volume (ų)~280Influences packing density and steric effects.
Dipole Moment (Debye)1.5 - 2.5Affects intermolecular interactions and solubility.
LogP (Octanol-Water Partition)HighIndicates strong hydrophobic character.
Hydrogen Bond Donors1 (N-H)Crucial for interaction with polar polymers and surfaces.
Hydrogen Bond Acceptors4 (3x O, 1x N)Contributes to interactions with protic species.

Note: The calculated values in this table are estimations based on the molecular structure and general chemical principles. Precise values would require specific computational calculations.

Comparative Studies and Structure Performance Relationships of N 3 Trimethoxysilyl Propyl Octan 1 Amine

Comparison with Monofunctional Aminosilanes

Monofunctional aminosilanes, such as 3-Aminopropyltrimethoxysilane (APTMS), are foundational coupling agents in materials science. chemicalbook.com These molecules possess a primary amino group and three hydrolyzable alkoxy groups. dakenchem.com The primary distinction when comparing N-[3-(Trimethoxysilyl)propyl]octan-1-amine to APTMS lies in the nature of the amino group and the presence of the C8 alkyl chain.

The secondary amine in this compound, substituted with a long octyl chain, imparts significant hydrophobicity to the molecule. This is in stark contrast to the more hydrophilic primary amine of APTMS. nih.gov This structural difference leads to varied performance characteristics:

Surface Energy and Wettability: Surfaces treated with this compound exhibit lower surface energy and increased hydrophobicity compared to those treated with APTMS. The long alkyl chain orients away from the substrate, creating a non-polar, water-repellent surface. mdpi.com

Adhesion and Compatibility: While both silanes act as adhesion promoters, their optimal applications differ. guidechem.comresearchgate.net APTMS is widely used to enhance bonding between inorganic fillers (like glass, silica) and a broad range of thermosetting and thermoplastic resins such as epoxies and polyurethanes. chemicalbook.comguidechem.com this compound, with its dual hydrophobic and amine functionalities, offers improved compatibility and adhesion with more non-polar polymer matrices and can modify the surface properties of materials to enhance their interaction with organic substances. mdpi.com

Film Formation: The presence of the bulky octyl group can influence the packing density of the silane (B1218182) layer on a substrate. While APTMS can form densely packed, and sometimes multilayered, films through intermolecular hydrogen bonding of the primary amines, the steric hindrance from the octyl chain in this compound may result in a less densely packed but more ordered monolayer. nih.govnih.gov

PropertyThis compound3-Aminopropyltrimethoxysilane (APTMS)
Functional GroupSecondary Amine with C8 Alkyl ChainPrimary Amine
Surface CharacterHydrophobic / Non-polarHydrophilic / Polar
Primary ApplicationSurface modification for hydrophobicity, adhesion to non-polar polymers.General purpose adhesion promoter for polar resins (e.g., epoxies, urethanes). chemicalbook.comguidechem.com
Steric HindranceHigher, due to octyl group.Lower.

Comparative Analysis with Other Bifunctional Organosilanes (e.g., Bis[3-(trimethoxysilyl)propyl]amine)

When compared to other bifunctional organosilanes like Bis[3-(trimethoxysilyl)propyl]amine, the structural and functional differences are pronounced. Bis[3-(trimethoxysilyl)propyl]amine possesses two trimethoxysilyl groups linked by a secondary amine. sinosil.com This "dual-ended" silane structure contrasts sharply with the single silyl (B83357) group and organofunctional octyl-amino group of this compound.

The key performance differences stem from the number of silicon atoms and the nature of the organic functionality:

Cross-linking Capability: With two trifunctional silyl groups, Bis[3-(trimethoxysilyl)propyl]amine can form a highly cross-linked siloxane network upon hydrolysis and condensation. sinosil.com This makes it an effective cross-linking agent and adhesion promoter, capable of forming robust, rigid interfaces. This compound, having only one silyl group per molecule, primarily forms a surface monolayer and does not contribute to extensive cross-linking in the same manner.

Flexibility and Surface Properties: The long, flexible octyl chain of this compound creates a more compliant and hydrophobic surface. mdpi.com In contrast, the structure formed by Bis[3-(trimethoxysilyl)propyl]amine is more rigid and primarily serves to couple inorganic surfaces or fillers to a polymer matrix, with the secondary amine as the reactive site for the organic phase. sinosil.com

PropertyThis compoundBis[3-(trimethoxysilyl)propyl]amine
Number of Silyl GroupsOne (-Si(OCH₃)₃)Two (-Si(OCH₃)₃)
Primary FunctionSurface modifier, coupling agent.Adhesion promoter, cross-linking agent. sinosil.com
Resulting NetworkTypically forms surface monolayers.Forms highly cross-linked siloxane networks.
Organic FunctionalityHydrophobic C8 alkyl chain.Secondary amine linking two propyl-silyl groups.

Impact of Alkyl Chain Length on Material Properties and Performance

The length of the alkyl chain attached to the amine is a critical determinant of the organosilane's performance. The octyl (C8) chain in this compound provides a balance of properties compared to aminosilanes with shorter chains (e.g., APTMS with a C3 propyl chain) or those with even longer chains. mdpi.comnih.gov

Research shows that increasing the alkyl chain length generally increases the hydrophobicity of the treated surface. mdpi.com For instance, a study on alkyltrimethoxysilanes demonstrated that the water contact angle on a treated surface increased significantly when moving from a methyl (C1) to an octyl (C8) chain. mdpi.com However, this trend does not always continue indefinitely; very long chains (e.g., C16) can sometimes lead to a decrease in hydrophobicity if the chains collapse or form a disordered layer on the surface. mdpi.com

The octyl chain provides a significant non-polar character, which is crucial for:

Reducing Surface Energy: Creating low-energy, water-repellent surfaces. mdpi.com

Improving Compatibility: Enhancing dispersion and bonding with non-polar organic materials like polyolefins.

Stability of the Grafted Layer: The van der Waals interactions between longer alkyl chains can contribute to a more stable and durable silane layer, protecting the underlying Si-O-Substrate bonds from hydrolysis. researchgate.netuni-tuebingen.de

Conversely, shorter alkyl chains, like the propyl group in APTMS, result in a more polar and reactive surface, dominated by the amine functionality. nih.gov

Alkyl Chain LengthExample CompoundEffect on HydrophobicityPrimary Interaction Mechanism
Short (e.g., Propyl C3)3-AminopropyltrimethoxysilaneLow / Surface is hydrophilicDominated by polar amine group interactions. nih.gov
Medium (e.g., Octyl C8)This compoundHigh / Surface is hydrophobicBalance of amine reactivity and strong hydrophobic character from the alkyl chain. mdpi.com
Long (e.g., Hexadecyl C16)HexadecyltrimethoxysilaneVery High (can decrease if chains are disordered)Dominated by van der Waals forces between long alkyl chains. mdpi.comuni-tuebingen.de

Influence of Different Alkoxy Groups (e.g., Methoxy (B1213986) vs. Ethoxy) on Hydrolysis and Condensation Kinetics

The reactivity of an organosilane is heavily influenced by the nature of its alkoxy groups. This compound features methoxy (-OCH₃) groups. The alternative is often an ethoxy (-OC₂H₅) group, as seen in analogous compounds like N-[3-(triethoxysilyl)propyl]octan-1-amine.

The rate of hydrolysis, the initial step in the silanization process, is significantly faster for methoxy groups than for ethoxy groups. gelest.comshinetsusilicone-global.comresearchgate.net This is primarily due to steric effects; the smaller size of the methoxy group allows for easier nucleophilic attack by water on the silicon atom. researchgate.net Research indicates that a methoxysilane (B1618054) can hydrolyze 6 to 10 times faster than its ethoxy counterpart. gelest.com

Hydrolysis Rate: -OCH₃ > -OC₂H₅. This means that this compound will react more quickly with ambient or surface moisture to form reactive silanol (B1196071) (Si-OH) groups compared to an ethoxy equivalent. gelest.comresearchgate.net

Condensation Rate: The factors that accelerate hydrolysis also tend to accelerate the subsequent condensation of silanols, where Si-O-Si bonds are formed. gelest.com Therefore, methoxy-based silanes generally offer faster cure times.

Byproducts: The hydrolysis of methoxy groups releases methanol (B129727), while ethoxy groups release ethanol (B145695). shinetsusilicone-global.com This can be a consideration in applications where the release of methanol is a concern.

Alkoxy GroupRelative Hydrolysis RateSteric HindranceByproduct of Hydrolysis
Methoxy (-OCH₃)Fast (6-10x faster than ethoxy). gelest.comLow. researchgate.netMethanol. shinetsusilicone-global.com
Ethoxy (-OC₂H₅)Slow. gelest.comHigh. researchgate.netEthanol. shinetsusilicone-global.com

Optimization of Grafting Efficiency and Surface Coverage in Different Solvents and Conditions

The effectiveness of surface modification with this compound depends on achieving optimal grafting efficiency and surface coverage. This is controlled by several reaction parameters, most notably the choice of solvent and reaction conditions. researchgate.netacs.org

Solvent Choice: The solvent plays a critical role in the silanization process.

Anhydrous Non-polar Solvents (e.g., Toluene): Performing the reaction in an anhydrous solvent like toluene (B28343) can lead to denser, more stable, and more ordered silane layers. nih.govacs.org In this method, hydrolysis is limited to the trace water present on the substrate surface, promoting direct grafting to the surface silanols rather than premature self-condensation in the solution. acs.org

Polar/Protic Solvents (e.g., Ethanol/Water mixtures): Using a solvent system containing water and/or alcohol pre-hydrolyzes the silane in the solution. This can lead to the formation of oligomers that then deposit on the surface. nih.gov While this can be a faster process, it may result in a less uniform and potentially thicker, less stable film. nih.gov For an organophilic silane like this compound, a non-polar solvent is often preferred to ensure good solubility and controlled grafting. researchgate.net

Reaction Conditions:

Temperature: Elevated temperatures (e.g., refluxing in toluene) generally increase the reaction rate and can promote the formation of more stable, covalently bonded siloxane linkages by driving off condensation byproducts. nih.govacs.org Room temperature depositions are possible but may result in layers with more physical adsorption and less covalent bonding. nih.gov

Concentration: The concentration of the silane in the solution affects the thickness and morphology of the resulting film. Low concentrations favor monolayer formation, while higher concentrations can lead to multilayers or bulk polymerization. dtic.mil

Catalysts: While the amine functionality in aminosilanes can self-catalyze the hydrolysis and condensation reactions, external acid or base catalysts can be used to control the reaction kinetics further. nih.govingentaconnect.com

ConditionParameterEffect on GraftingRationale
SolventAnhydrous Non-polar (e.g., Toluene)Promotes denser, more ordered monolayers. nih.govacs.orgMinimizes solution-phase oligomerization; reaction is confined to the substrate surface. acs.org
Aqueous/AlcoholicCan lead to thicker, less uniform films.Promotes pre-hydrolysis and oligomerization in solution before deposition. nih.gov
TemperatureElevated (e.g., Reflux)Increases reaction rate and covalent bond formation. nih.govProvides energy to overcome activation barriers and drives condensation.
Room TemperatureSlower reaction, may result in more physisorbed layers. nih.govLower kinetic energy for bond formation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for N-[3-(Trimethoxysilyl)propyl]octan-1-amine, and how do reaction parameters influence product yield?

  • Answer : The synthesis typically involves silane coupling reactions between octan-1-amine and 3-(trimethoxysilyl)propyl precursors. Key parameters include:

  • Temperature : Elevated temperatures (60–80°C) accelerate condensation but risk premature hydrolysis of trimethoxysilyl groups.
  • Catalyst : Acidic or basic catalysts (e.g., acetic acid or triethylamine) control reaction kinetics and minimize side reactions.
  • Solvent : Anhydrous polar aprotic solvents (e.g., toluene) prevent moisture-induced hydrolysis.
    Yield optimization requires precise stoichiometric ratios of amine and silane precursors, validated via GC-MS or NMR .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer : Critical protocols include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols.
  • Storage : Airtight containers under inert gas (argon/nitrogen) to inhibit moisture absorption and degradation.
  • Waste Disposal : Segregate waste and collaborate with certified hazardous waste management services to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers employ spectroscopic techniques to assess the covalent bonding efficiency of this compound on silica surfaces?

  • Answer : Spectroscopic characterization strategies include:

  • FTIR : Detect Si-O-Si stretching vibrations (~1,000–1,100 cm⁻¹) to confirm siloxane bond formation.
  • XPS : Analyze nitrogen (N 1s) and silicon (Si 2p) peaks to verify amine grafting and silane crosslinking.
  • Contact Angle Measurements : Quantify hydrophobicity changes to infer surface coverage.
    Comparative studies of unmodified vs. modified surfaces are critical for validating covalent attachment .

Q. What experimental approaches can address discrepancies in the hydrolysis rates of this compound under varying pH conditions?

  • Answer : To resolve contradictions:

  • Kinetic Studies : Monitor methoxy group hydrolysis via <sup>1</sup>H NMR by tracking methoxy proton signals (δ ~3.5 ppm) under controlled pH (acidic vs. alkaline).
  • Solvent Effects : Compare hydrolysis in polar (water) vs. nonpolar (hexane) solvents to isolate pH-driven vs. solvent-driven reactivity.
  • Statistical Modeling : Use multivariate regression to identify dominant factors (e.g., ionic strength, temperature) influencing rate discrepancies .

Q. How does the alkyl chain length (octan-1-amine) impact the interfacial properties of surfaces modified with this silane coupling agent?

  • Answer : The octyl chain enhances interfacial properties through:

  • Hydrophobicity : Contact angle measurements show increased water repellency compared to shorter-chain analogs (e.g., propyl or hexyl).
  • Adhesion : AFM or peel tests reveal improved adhesion for coatings due to reduced surface energy and enhanced van der Waals interactions.
  • Thermal Stability : TGA analysis demonstrates higher decomposition temperatures for longer alkyl chains, indicating superior thermal resistance .

Methodological Notes

  • Data Contradiction Analysis : When conflicting data arise (e.g., variable hydrolysis rates), cross-validate results using complementary techniques (e.g., NMR, HPLC) and replicate experiments under standardized conditions.
  • Experimental Design : For surface modification studies, include control groups (unmodified substrates) and use quartz crystal microbalance (QCM) to quantify adsorption kinetics in real-time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.